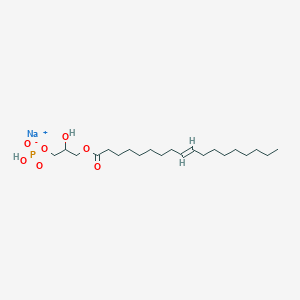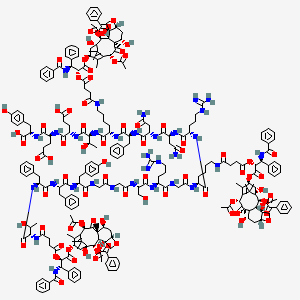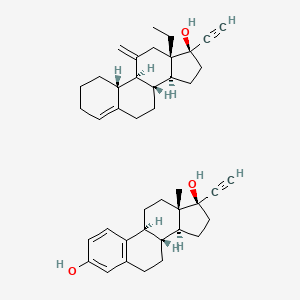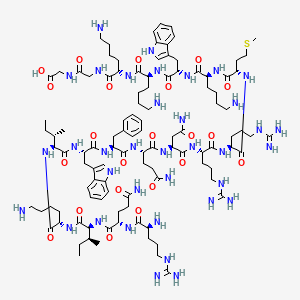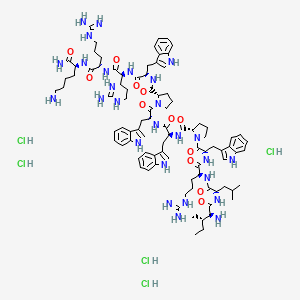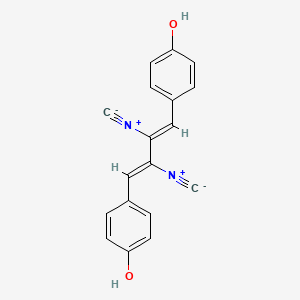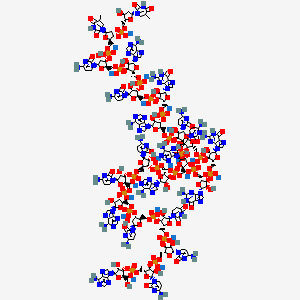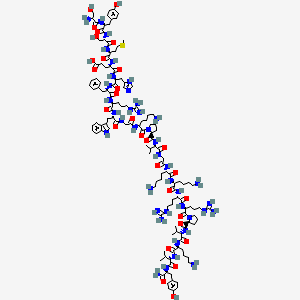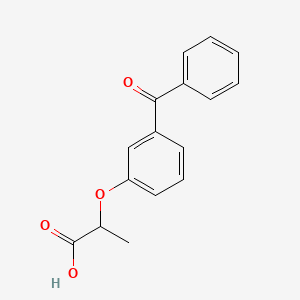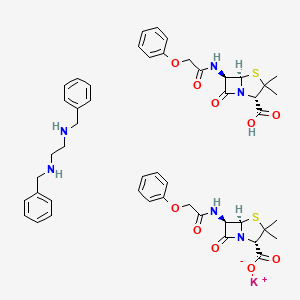
Bicillin V2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin G benzathine is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The chemical reaction can be represented as follows:
Dibenzylethylene diamine+2Penicillin G→Penicillin G benzathine
This reaction typically occurs under controlled conditions to ensure the proper formation of the benzathine salt .
Industrial Production Methods
Industrial production of penicillin G benzathine involves large-scale fermentation processes to produce penicillin G, which is then chemically reacted with dibenzylethylene diamine. The resulting product is purified and formulated into an injectable suspension for medical use .
Chemical Reactions Analysis
Types of Reactions
Penicillin G benzathine undergoes hydrolysis to release penicillin G, which then exerts its antibacterial effects. The primary reactions include:
Hydrolysis: The slow release of penicillin G from the benzathine salt.
Substitution: Penicillin G can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis, and the reaction occurs slowly due to the low solubility of penicillin G benzathine.
Substitution: Common nucleophiles include hydroxide ions and other basic reagents.
Major Products
The major product formed from the hydrolysis of penicillin G benzathine is penicillin G, which is the active antibacterial agent .
Scientific Research Applications
Penicillin G benzathine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the kinetics of hydrolysis and substitution reactions.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Industry: Utilized in the production of long-acting antibiotic formulations for veterinary and human medicine.
Mechanism of Action
Penicillin G benzathine exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the weakening of the cell wall and eventual cell lysis due to osmotic instability .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: The active form released from penicillin G benzathine.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.
Doxycycline: A tetracycline antibiotic with a different mechanism of action.
Uniqueness
Penicillin G benzathine is unique due to its long-acting nature, which allows for prolonged therapeutic effects with a single intramuscular injection. This makes it particularly useful for treating infections that require sustained antibiotic levels .
Properties
Molecular Formula |
C48H55KN6O10S2 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
potassium;N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/2C16H18N2O5S.C16H20N2.K/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;/q;;;+1/p-1/t2*11-,12+,14-;;/m11../s1 |
InChI Key |
MKWCVIJOIUPXTC-ZLOILWTKSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


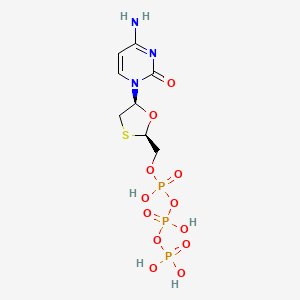
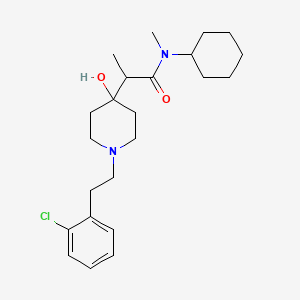
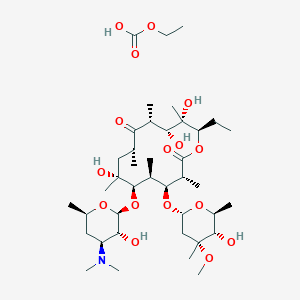
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

